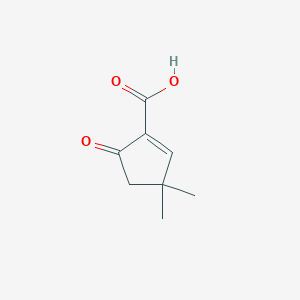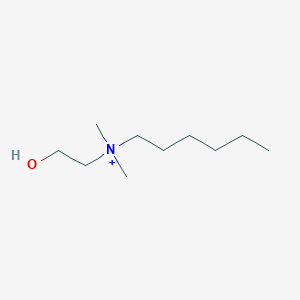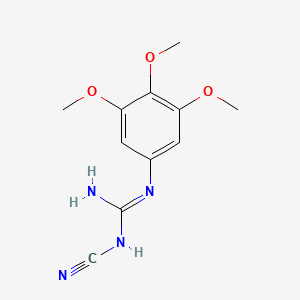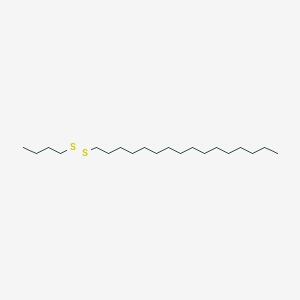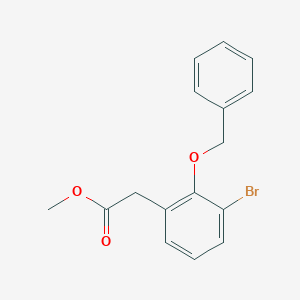
Methyl (2-benzyloxy-3-bromophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-benzyloxy-3-bromophenyl)acetate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a benzyloxy group at the 2-position and a bromine atom at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-benzyloxy-3-bromophenyl)acetate typically involves the esterification of 2-benzyloxy-3-bromophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2-benzyloxy-3-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-benzyloxy-3-substituted phenylacetates.
Oxidation: Formation of 2-benzyloxy-3-bromobenzaldehyde or 2-benzyloxy-3-bromobenzoic acid.
Reduction: Formation of 2-benzyloxy-3-bromophenylmethanol.
Aplicaciones Científicas De Investigación
Methyl (2-benzyloxy-3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (2-benzyloxy-3-bromophenyl)acetate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the benzyloxy group is oxidized through electron transfer processes involving oxidizing agents.
Comparación Con Compuestos Similares
Methyl (2-benzyloxyphenyl)acetate: Lacks the bromine substitution, resulting in different reactivity and applications.
Methyl (3-bromophenyl)acetate:
Methyl (2-benzyloxy-4-bromophenyl)acetate: Has a bromine atom at the 4-position instead of the 3-position, leading to different chemical behavior.
Propiedades
Número CAS |
415949-73-4 |
|---|---|
Fórmula molecular |
C16H15BrO3 |
Peso molecular |
335.19 g/mol |
Nombre IUPAC |
methyl 2-(3-bromo-2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H15BrO3/c1-19-15(18)10-13-8-5-9-14(17)16(13)20-11-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |
Clave InChI |
DJMHRMBPTSGROL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


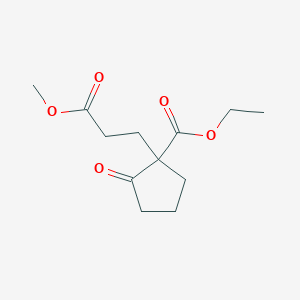
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
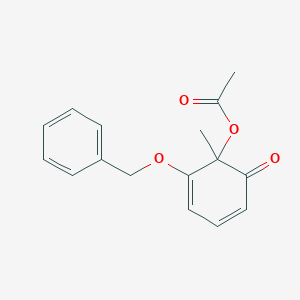
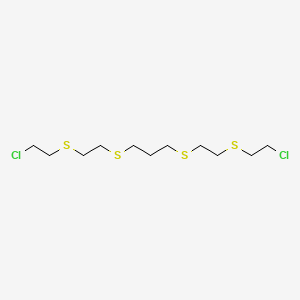
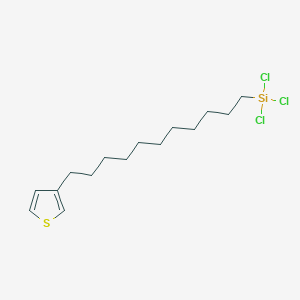
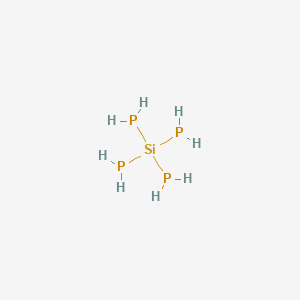
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
